Erythritol anhydride
Description
Contextualization within Carbohydrate-Derived Cyclic Ethers and Epoxides
Erythritol (B158007) (C₄H₁₀O₄) is a four-carbon sugar alcohol, naturally found in fruits and fermented foods sciencepublishinggroup.com. Sugar alcohols, characterized by multiple hydroxyl groups, can undergo dehydration reactions to form cyclic ethers or epoxides through intramolecular cyclization wikipedia.org. Erythritol anhydride (B1165640), specifically meso-1,2:3,4-diepoxybutane, is a prominent example of such a derivative. It possesses the molecular formula C₄H₆O₂ and a molecular weight of 86.09 g/mol guidechem.comdrugfuture.comnih.gov. Unlike other cyclic derivatives such as 1,4-anhydroerythritol (C₄H₈O₃), which features a tetrahydrofuran (B95107) ring with hydroxyl groups sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com, erythritol anhydride is characterized by two strained three-membered epoxide rings guidechem.comdrugfuture.comnih.gov. These epoxide functionalities render the molecule highly reactive and amenable to various chemical transformations.
Overview of Research Trajectories and Scholarly Contributions
The scholarly exploration of this compound spans its synthesis, properties, and applications. Historically, its preparation has been achieved through various routes, including reactions involving erythritol chlorohydrin, 1,4-dichloro-2,3-butanediol, and other related precursors drugfuture.com. Modern research continues to investigate efficient synthesis pathways, often employing acid-catalyzed dehydration of erythritol or related diols vulcanchem.comnih.gov.
Current research trajectories focus on leveraging this compound's reactivity as a versatile building block in organic synthesis guidechem.comvulcanchem.com. Scholarly contributions highlight its potential in material science, particularly its use in curing polymers and crosslinking textile fibers drugfuture.comchemicalbook.com. Furthermore, studies explore its conversion into valuable commodity chemicals, such as butadiene, through deoxygenation and dehydration processes, positioning it as a key intermediate in the valorization of biomass acs.org.
Significance as a Chemical Intermediate and Platform Molecule
The primary significance of this compound lies in its dual epoxide functionalities, which confer high reactivity and enable diverse chemical syntheses drugfuture.comvulcanchem.com. This makes it an attractive intermediate for creating more complex molecules and materials. Its classification as a "platform molecule" is particularly noteworthy, especially when considering its derivation from renewable biomass sources like erythritol vulcanchem.comacs.orgrsc.org. As a platform molecule, it serves as a crucial link between raw biomass feedstocks and a range of high-value chemicals, contributing to the development of sustainable chemical industries. The molecule's unique stereochemistry also influences its reactivity, further enhancing its utility in targeted chemical syntheses vulcanchem.com.
Data Tables
Table 1: Key Properties of this compound (CAS 564-00-1)
| Property | Value | Source(s) |
| Chemical Name | This compound / meso-1,2:3,4-diepoxybutane | guidechem.comdrugfuture.comnih.gov |
| CAS Registry Number | 564-00-1 | guidechem.comdrugfuture.com |
| Molecular Formula | C₄H₆O₂ | guidechem.comdrugfuture.comnih.gov |
| Molecular Weight | 86.09 g/mol | guidechem.comdrugfuture.comnih.gov |
| Appearance | Colorless liquid | drugfuture.comchemicalbook.com |
| Boiling Point | 138 °C (at 760 mmHg) | guidechem.comdrugfuture.com |
| Melting Point | -19 °C | guidechem.comdrugfuture.com |
| Density | 1.113 g/mL (at 18 °C) / 1.383 g/mL | guidechem.comdrugfuture.com |
| Solubility | Miscible with water (hydrolyzes to erythritol) | drugfuture.com |
Table 2: Synthesis Precursors and Methods for this compound
| Precursor/Method | Notes | Source(s) |
| Erythritol chlorohydrin | Mentioned as a preparation route. | drugfuture.com |
| 1,4-dichloro-2,3-butanediol | Reaction with NaOH in tetrahydrofuran. | drugfuture.com |
| 1,4-dihydroxy-2-butene | Precursor for the meso-form. | drugfuture.com |
| 3,4-epoxy-1-butene | Precursor for the meso-form. | drugfuture.com |
| 1,4-dibromo-2-butene (B147587) | Precursor for the dl-form. | drugfuture.com |
| Acid-catalyzed dehydration of erythritol | A general synthetic approach. | vulcanchem.com |
| Cyclodehydration of diols | Heteropoly acids can catalyze this reaction to form cyclic ethers. | nih.gov |
Table 3: Applications of this compound
| Application Area | Specific Use | Source(s) |
| Organic Synthesis | Versatile building block, reactive intermediate | guidechem.comvulcanchem.com |
| Polymer Chemistry | Curing polymers | drugfuture.comchemicalbook.com |
| Textile Industry | Crosslinking textile fibers | drugfuture.comchemicalbook.com |
| Chemical Intermediate | Conversion to butadiene, 2,5-dihydrofuran (B41785), THF, etc. | acs.org |
| Biomass Valorization | Platform molecule for bio-derived chemical production | vulcanchem.comacs.orgrsc.org |
List of Compounds Mentioned:
Erythritol
this compound (meso-1,2:3,4-diepoxybutane)
1,4-Anhydroerythritol
Butadiene
2,5-Dihydrofuran
Tetrahydrofuran (THF)
Erythritol chlorohydrin
1,4-dichloro-2,3-butanediol
1,4-dihydroxy-2-butene
3,4-epoxy-1-butene
1,4-dibromo-2-butene
Ethylene glycol
Propylene glycol
Glycol ethers
Ethanolamines
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2R)-oxiran-2-yl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
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InChI |
InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
ZFIVKAOQEXOYFY-ZXZARUISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
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Canonical SMILES |
C1C(O1)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
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Isomeric SMILES |
C1[C@@H](O1)[C@@H]2CO2 | |
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Molecular Formula |
C4H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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DSSTOX Substance ID |
DTXSID101031782 | |
| Record name | Erythritol anhydride | |
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Molecular Weight |
86.09 g/mol | |
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Physical Description |
D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Boiling Point |
291 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
114 °F (NTP, 1992) | |
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| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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Solubility |
greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |
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Density |
1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
3.9 mmHg at 68 °F (NTP, 1992) | |
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CAS No. |
298-18-0, 564-00-1 | |
| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |
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| Record name | rel-(2R,2′S)-2,2′-Bioxirane | |
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| Record name | Erythritol anhydride | |
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| Record name | meso-Diepoxybutane | |
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| Record name | Erythritol anhydride | |
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| Record name | 1,2,3,4-diepoxybutane | |
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| Record name | DIEPOXYBUTANE, MESO- | |
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Melting Point |
39 °F (NTP, 1992) | |
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Synthetic Methodologies for Erythritol Anhydride and Derived Anhydro Compounds
Chemical Synthesis Pathways
The direct dehydration of erythritol (B158007), a four-carbon sugar alcohol, is a key method for producing anhydro-compounds, most notably 1,4-anhydroerythritol. This process typically involves the removal of a water molecule from the polyol structure.
Intramolecular cyclization is the primary mechanism for forming cyclic ethers like 1,4-anhydroerythritol from erythritol. This process is often facilitated by acidic conditions or high temperatures. Research on the dehydration of similar polyalcohols suggests that a protonation-assisted SN2 pathway is dominant, where a hydroxyl group is protonated, rendering it a good leaving group (water), and subsequently attacked by another nucleophilic hydroxyl group within the same molecule, leading to ring closure researchgate.net.
Erythritol can undergo intramolecular dehydration in high-temperature water (523–573 K) without the need for added acid catalysts, yielding anhydroerythritol rsc.org. The rate of dehydration for erythritol in these conditions was observed to be slower compared to threitol, potentially due to structural steric hindrance from its hydroxyl groups rsc.org.
Catalytic approaches also facilitate this transformation. For instance, using H-beta zeolite as a catalyst in methyl isobutyl ketone (MIBK) at 170°C can convert meso-erythritol into a five-membered 1,4-erythritan ketal, which can then be deprotected to yield 1,4-erythritan rsc.org. Furthermore, deoxydehydration (DODH) reactions, which involve the removal of both oxygen and hydrogen, can convert erythritol derivatives like 1,4-anhydroerythritol into compounds such as 2,5-dihydrofuran (B41785), utilizing catalysts like Cp*ReO3 nii.ac.jp. Formic acid can also induce dehydration of erythritol, leading to 2,5-dihydrofuran via a 1,4-anhydroerythritol intermediate acs.org.
Table 1: Direct Dehydration of Erythritol to Anhydro-compounds
| Reaction Condition | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| High-temperature water | None | Water | 523–573 | Not specified | Anhydroerythritol | Not specified | rsc.org |
| Catalytic conversion | H-beta(20) zeolite | MIBK | 170 | Not specified | 1,4-Erythritan ketal (precursor to 1,4-erythritan) | Not specified | rsc.org |
| Deoxydehydration | Cp*ReO3 | Not specified | Not specified | Not specified | 2,5-Dihydrofuran (via 1,4-anhydroerythritol) | Not specified | nii.ac.jp |
| Dehydration | Formic acid | DMSO | 588 K (315) | Not specified | 2,5-Dihydrofuran (via 1,4-anhydroerythritol) | 42% | acs.org |
Alongside intramolecular cyclization, intermolecular dehydration can occur during the conversion of erythritol. This pathway involves reactions between separate erythritol molecules, potentially leading to the formation of ethers, oligomers, or polymers, rather than simple cyclic compounds. Research indicates that polyol conversions can result in complex product distributions, including furans, other ethers, carbonyl compounds, and carboxylic acids, in addition to char and other undesirable byproducts, particularly under conditions that are not optimized for selective intramolecular cyclization researchgate.net. The hydrodeoxygenation of erythritol, for example, is known to produce a moderately complex distribution of products, highlighting the potential for competing reaction pathways kuleuven.be.
Alternative synthetic strategies for Erythritol Anhydride (B1165640) (butadiene diepoxide) utilize halogenated butanediols and related olefinic precursors. These methods typically involve cyclization reactions driven by the displacement of halide ions.
Erythritol Anhydride, identified as butadiene diepoxide, can be synthesized from erythrityl chlorohydrin drugfuture.com. This process likely involves an intramolecular cyclization where a hydroxyl group on the erythrityl chlorohydrin molecule displaces the chloride atom, forming an epoxide ring.
A well-documented route to this compound (butadiene diepoxide) involves the reaction of 1,4-dichloro-2,3-butanediol. Refluxing this dichloro-compound in tetrahydrofuran (B95107) (THF) in the presence of sodium hydroxide (B78521) (NaOH) leads to dehydrochlorination and subsequent intramolecular cyclization, forming the diepoxide structure drugfuture.com.
Other related syntheses for precursors to erythritol derivatives also involve halogenated compounds. For instance, 1,4-dichloro-2-butene, a byproduct of chloroprene (B89495) manufacturing, can be hydrolyzed to 1,4-dihydroxy-2-butene. This diol can then be converted into epoxides, such as 1,4-dihydroxy-2,3-epoxybutane ysu.amysu.am.
Table 2: Synthesis of this compound (Butadiene Diepoxide) from Halogenated Precursors
| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |
| Erythrityl chlorohydrin | Not specified (cyclization) | This compound (Butadiene diepoxide) | Not specified | drugfuture.com |
| 1,4-Dichloro-2,3-butanediol | Reflux in THF with NaOH | This compound (Butadiene diepoxide) | Not specified | drugfuture.com |
Compound List:
Erythritol
Anhydroerythritol (1,4-anhydroerythritol, erythritan)
this compound (Butadiene diepoxide, meso-1,2:3,4-diepoxybutane)
Threitol
2,5-Dihydrofuran
1,4-Erythritan ketal
Erythrityl chlorohydrin
1,4-Dichloro-2,3-butanediol
1,4-Dihydroxy-2-butene
1,4-Dihydroxy-2,3-epoxybutane
Synthetic Routes from Halogenated Butanediols and Olefinic Precursors
Routes from Dihydroxy- and Dibromo-butenesnih.gov
While direct routes from dihydroxy- or dibromo-butenes to this compound are not extensively detailed in the provided literature, related synthetic strategies for anhydro-erythritol derivatives involve the epoxidation of alkenes and dienes nih.gov. These methods typically lead to cyclic ethers, such as 2,3-anhydroerythritol, through the formation and subsequent cyclization of epoxide intermediates. Although specific examples using dihydroxy- or dibromo-butenes as direct precursors for this compound are not explicitly found, the general principle of cyclization from unsaturated C4 precursors is established in the synthesis of related anhydro-polyols nih.gov.
Asymmetric and Stereoselective Synthesis Approaches
Achieving stereochemical control in the synthesis of anhydro-erythritol derivatives is paramount, given their potential applications as chiral building blocks. Asymmetric and stereoselective methodologies are employed to control the configuration of newly formed stereocenters or to selectively isolate specific enantiomers.
Diastereoselective Synthesis of Anhydro-Erythritol Derivativesresearchgate.net
Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. For anhydro-erythritol derivatives, this can be achieved through several approaches:
Crystallization-Induced Deracemization : A notable strategy involves the deracemization of monoacylated 1,4-anhydroerythritols. These meso compounds, possessing internal symmetry, can be converted into racemic mixtures of enantiomers through intramolecular acyl transfer in the presence of a base. Subsequent controlled crystallization, such as Viedma ripening or solvent evaporation, can then selectively isolate one enantiomer, leading to highly enantioenriched products researchgate.netresearchgate.netresearchgate.net. For example, the O-(p-anisoyl) derivative of 1,4-anhydroerythritol has been successfully deracemized to yield enantiopure crystals with high enantiomeric excess (ee) researchgate.netresearchgate.net. This method has demonstrated an isolated yield of 82% and an assay ee of 96% researchgate.net.
Stereoselective Cyclization Reactions : The Prins cyclization, catalyzed by phosphomolybdic acid (PMA) in aqueous media, has been employed for the diastereoselective synthesis of 4-hydroxytetrahydropyran derivatives from homoallylic alcohols and aldehydes or cyclic ketones organic-chemistry.org. This reaction proceeds with high yields (80–92%) and exhibits all-cis selectivity, indicating significant diastereocontrol organic-chemistry.org.
Table 1: Diastereoselective Synthesis Examples
| Reaction Type | Precursor(s) | Catalyst/Conditions | Product Type | Yield | Diastereoselectivity | Citation |
| Prins Cyclization | Homoallylic alcohols, aldehydes/cyclic ketones | PMA in water, room temperature | 4-hydroxytetrahydropyran derivatives | 80-92% | All-cis (High) | organic-chemistry.org |
| Grignard Addition & Dehydration | 2,3-O-isopropylidene-β-L-erythrofuranose, o-benzophenone MgBr derivative | Not specified (followed by dehydration) | 4'-benzophenone-substituted nucleoside analog | N/A | dr > 95:5 | nih.govacs.org |
Chiral Pool Strategies Utilizing Erythritol as a Precursorresearchgate.netacs.org
Erythritol, a readily available C4 tetrol, serves as an excellent chiral pool starting material for the synthesis of various chiral compounds, including anhydro-erythritol derivatives. The inherent meso-symmetry of erythritol necessitates strategies for its desymmetrization to access enantiomerically pure building blocks niscpr.res.in.
Enzymatic Desymmetrization : Enzymes can be employed to selectively functionalize one of the hydroxyl groups of erythritol or its derivatives, thereby breaking the molecule's symmetry and yielding chiral intermediates niscpr.res.inresearchgate.net. These chiral intermediates can then be further manipulated to form anhydro-erythritol structures.
Chemical Transformations : Erythritol can be protected and then subjected to various chemical transformations. For instance, protection of the vicinal diol groups of erythritol, such as with an isopropylidene group, yields derivatives like 2,3-O-isopropylidene-β-L-erythrofuranose nih.govacs.org. These protected forms can then be utilized in stereoselective reactions, such as Grignard additions, to introduce new chiral centers nih.govacs.org.
Table 2: Chiral Pool Strategies Using Erythritol
| Strategy | Starting Material | Key Transformation(s) | Product Type | Citation |
| Chiral Pool (General) | Erythritol | Various chemical and chemoenzymatic transformations, including desymmetrization | C4 chiral building blocks, anhydro-erythritol derivatives | niscpr.res.inresearchgate.net |
| Protection & Stereoselective Reaction | Erythritol -> 2,3-O-isopropylidene-β-L-erythrofuranose | Grignard addition to the protected derivative followed by dehydration | 4'-benzophenone-substituted nucleoside analog (and related erythritol derivatives) | nih.govacs.org |
Chemoenzymatic and Biocatalytic Syntheses
Chemoenzymatic and biocatalytic approaches offer mild, selective, and sustainable routes for synthesizing complex molecules, including anhydro-erythritol derivatives nih.govmdpi.comnorthwestern.eduuni-greifswald.dersc.org. These methods leverage the exquisite specificity of enzymes to perform transformations that are challenging for traditional chemical synthesis.
Enzyme-Mediated Desymmetrization in Anhydro-Erythritol Synthesisacs.org
Enzyme-mediated desymmetrization is a powerful strategy for generating chiral molecules from prochiral or meso starting materials. In the context of erythritol derivatives, enzymes can selectively modify one of the equivalent functional groups, leading to enantiomerically enriched products niscpr.res.inresearchgate.netresearchgate.netmdpi.com.
Lipase-Catalyzed Desymmetrization : Lipases are frequently used for the desymmetrization of diols through selective acylation or hydrolysis. This approach can potentially convert the entire substrate into an enantiopure product, a significant advantage over kinetic resolution which is limited to a 50% theoretical yield researchgate.netmdpi.com.
Other Enzyme Classes : While lipases are prominent, other enzymes, such as oxidoreductases, can also be employed for stereoselective modifications, enabling the synthesis of chiral intermediates that can be converted into anhydro-erythritol structures mdpi.com. Erythritol itself has been utilized as a substrate for enzyme-catalyzed construction of C4 chiral building blocks, including through chemoenzymatic desymmetrization researchgate.net.
Table 3: Enzyme-Mediated Desymmetrization Examples
| Enzyme Type | Substrate Class | Key Transformation | Outcome/Advantage | Citation |
| Lipases | Meso-diols | Selective Acylation/Hydrolysis | High enantioselectivity, potential for 100% yield of enantiopure product | researchgate.netmdpi.com |
| Enzymes | Erythritol | Desymmetrization | Construction of C4 chiral building blocks, access to enantiopure intermediates | niscpr.res.inresearchgate.net |
Biosynthesis-Inspired Routes to Anhydro-Forms
While specific biosynthesis-inspired routes to anhydro-erythritol forms are not explicitly detailed in the reviewed literature, the general principles of biocatalysis and enzyme engineering are being applied to create novel synthetic pathways for complex molecules nih.govnih.govau.dk. Future research may explore mimicking natural metabolic pathways or utilizing engineered enzymes to efficiently produce specific anhydro-erythritol structures from bio-based precursors.
Compound List
Erythritol
1,4-Anhydroerythritol
2,5-Anhydroerythritol
2,3-Anhydroerythritol
2,3-Anhydro-DL-threitol
2,3:4,5-Dianhydrogalactitol
2,3:4,5-Dianhydroallitol
Monoacylated 1,4-anhydroerythritols
O-(p-anisoyl) derivative of 1,4-anhydroerythritol
2,3-O-isopropylidene-β-L-erythrofuranose
4-hydroxytetrahydropyran derivatives
4'-benzophenone-substituted nucleoside analog
Reactivity Profiles and Mechanistic Investigations of Erythritol Anhydride
Ring-Opening Reactions of Diepoxide and Cyclic Ether Structures
The characteristic reactivity of erythritol (B158007) anhydride (B1165640) (1,2:3,4-diepoxybutane) is dominated by the strain of its two epoxide rings, making it highly susceptible to ring-opening reactions with a variety of nucleophiles. nih.gov These reactions can be catalyzed by either acid or base.
Under basic or neutral conditions, the reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, causing the C-O bond to break and invert the stereochemistry at the site of attack. libretexts.org For the diepoxide, this can happen sequentially at both epoxide moieties.
Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group and activating the ring for nucleophilic attack. The reaction has significant SN1 character, and the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the developing positive charge. libretexts.org The hydrolysis of epoxides gives trans-1,2-diols. libretexts.org
The related compound, 1,4-anhydroerythritol, is a five-membered cyclic ether (a tetrahydrofuran (B95107) derivative). While significantly more stable than the diepoxide, it can also undergo ring-opening reactions, though this typically requires more stringent conditions and catalytic activation. researchgate.net
Catalytic Transformations of Anhydro-Erythritol
Anhydro-erythritols serve as platform molecules for the synthesis of various valuable chemicals through catalytic transformations. acs.org These reactions often involve C-O bond cleavage (hydrogenolysis) or dehydration.
1,4-Anhydroerythritol, which can be produced by the acid-catalyzed dehydration of erythritol, is a key intermediate. researchgate.netacs.org It can be catalytically converted into important C4 chemicals:
1,4-Butanediol (B3395766): A significant industrial chemical, 1,4-butanediol can be synthesized from 1,4-anhydroerythritol via one-pot reactions involving deoxydehydration and subsequent hydrogenation steps. Catalyst systems such as ReOₓ-Au/CeO₂ combined with ReOₓ/C have achieved yields of up to 90%. researchgate.net
2,5-Dihydrofuran (B41785): This compound is an intermediate in the pathway to 1,4-butanediol and can be obtained in high yield from 1,4-anhydroerythritol using organorhenium catalysts like methyltrioxorhenium (MTO). researchgate.netrsc.org
Butadiene: Catalytic deoxygenation of erythritol can lead to butadiene, a crucial monomer for the rubber industry. acs.org
The choice of catalyst is critical for directing the reaction toward the desired product. Rhenium-based catalysts, often modified with other metals like iridium or gold and supported on materials like silica (B1680970) or ceria, are particularly effective for these transformations. researchgate.netrsc.orgunl.edu.ar Ruthenium on a carbon support (Ru/C) has also been used for the conversion of C5 sugars into C4-tetritols like erythritol under mild conditions. rsc.orgrsc.org Furthermore, phosphorylated anhydro erythritol has been synthesized and used as a biobased flame retardant. mdpi.com
| Starting Material | Catalyst System | Main Product(s) | Reference(s) |
| 1,4-Anhydroerythritol | ReOₓ-Au/CeO₂ + ReOₓ/C | 1,4-Butanediol | researchgate.net |
| 1,4-Anhydroerythritol | Methyltrioxorhenium (MTO) | 2,5-Dihydrofuran | rsc.org |
| Erythritol | Ir-ReOₓ/SiO₂ | 1,4-Butanediol | rsc.org |
| Xylose (C5 Sugar) | 5 wt% Ru/C | Erythritol, Threitol | rsc.orgrsc.org |
Hydrogenolysis and Deoxygenation Pathways to Bio-Butanediols
The catalytic hydrodeoxygenation of 1,4-anhydroerythritol is a key strategy for producing bio-based butanediols (BDOs). This process involves C-O bond cleavage and replacement with C-H bonds, using molecular hydrogen as the reducing agent. acs.org The selectivity towards specific BDO isomers—such as 1,2-BDO, 1,3-BDO, 1,4-BDO, and 2,3-BDO—is highly dependent on the catalyst system employed. acs.orgshokubai.org
Several catalyst systems have been investigated for the conversion of erythritol and its anhydride to butanediols.
1,2-Butanediol (B146104): A ReOₓ-Pd/CeO₂ catalyst has demonstrated high efficiency in converting erythritol to 1,2-butanediol, achieving a notable yield of 77%. acs.org This system preferentially cleaves vicinal C-O bonds. shokubai.org
1,3-Butanediol (B41344): The production of 1,3-BDO from 1,4-anhydroerythritol has been achieved with an Ir-ReOₓ/SiO₂ catalyst, which showed a selectivity of 23-25%. shokubai.org A Pt-WOₓ/SiO₂ catalyst has also been reported for this conversion. x-mol.net
1,4-Butanediol: The Ir-ReOₓ/SiO₂ catalyst, known for its activity in C-O hydrogenolysis, has been used to produce 1,4-BDO from erythritol with a maximum yield of 25% (at 74% conversion). acs.org However, prolonged reaction times can lead to over-hydrogenolysis, forming 1-butanol. acs.org A mixed catalyst system of ReOₓ-Au/CeO₂ and ReOₓ/C has been reported to convert 1,4-anhydroerythritol to 1,4-BDO with a very high yield of approximately 90%. researchgate.net This process involves the initial deoxydehydration of the substrate to 2,5-dihydrofuran, followed by its conversion to the final product. researchgate.net
2,3-Butanediol (B46004): Using a Rh-MoOₓ/SiO₂ catalyst, 1,4-anhydroerythritol was converted to 2,3-butanediol with a maximum yield of 12%. shokubai.org
The following table summarizes key research findings on the catalytic hydrogenolysis of erythritol and 1,4-anhydroerythritol to various butanediols.
| Feedstock | Catalyst | Temperature | H₂ Pressure | Max. Yield/Selectivity | Product |
| Erythritol | ReOₓ-Pd/CeO₂ | - | - | 77% Yield | 1,2-Butanediol |
| 1,4-Anhydroerythritol | Ir-ReOₓ/SiO₂ | 120 °C | 8 MPa | 23-25% Selectivity | 1,3-Butanediol |
| Erythritol | Ir-ReOₓ/SiO₂ | 100 °C | 8 MPa | 25% Yield | 1,4-Butanediol |
| 1,4-Anhydroerythritol | ReOₓ-Au/CeO₂ + ReOₓ/C | 140 °C | - | ~90% Yield | 1,4-Butanediol |
| 1,4-Anhydroerythritol | Rh-MoOₓ/SiO₂ | 120 °C | 8 MPa | 12% Yield | 2,3-Butanediol |
| Erythritol | Rh/ReOₓ/TiO₂ | 200 °C | 2.5 MPa | 37.5% Yield | Butanediols (mixture) |
Catalytic Conversion to Other C4 Platform Chemicals
Beyond butanediols, erythritol and its anhydride can be transformed into other significant C4 platform chemicals, which are traditionally derived from petrochemical sources like butadiene, butenes, and maleic anhydride. acs.orgmdpi.com
Key C4 chemicals derived from erythritol include:
Tetrahydrofuran (THF): A highly efficient conversion of 1,4-anhydroerythritol to THF (over 99% yield) has been achieved using a ReOₓ-Pd/CeO₂ catalyst system with H₂ as the reductant. acs.org
1,3-Butadiene (B125203): This vital industrial monomer can be produced from erythritol via deoxydehydration (DODH). acs.orgresearchgate.net An Ag-modified CeO₂-supported Rhenium catalyst has shown high activity, yielding up to 90% 1,3-butadiene under solvent-free conditions. researchgate.net This route is considered economically attractive as it consumes less hydrogen compared to the production of 1,4-BDO from succinic acid followed by dehydration. acs.org
2,5-Dihydrofuran: This compound is a key intermediate in the two-step synthesis of 1,4-butanediol from 1,4-anhydroerythritol. researchgate.net The first step involves the deoxydehydration of 1,4-anhydroerythritol to 2,5-dihydrofuran, catalyzed by ReOₓ-Au/CeO₂. researchgate.net
The table below highlights the catalytic conversion of erythritol derivatives to other C4 platform chemicals.
| Feedstock | Catalyst | Product | Max. Yield |
| 1,4-Anhydroerythritol | ReOₓ-Pd/CeO₂ | Tetrahydrofuran (THF) | >99% |
| Erythritol | Ag-Re/CeO₂ | 1,3-Butadiene | 90% |
| 1,4-Anhydroerythritol | ReOₓ-Au/CeO₂ | 2,5-Dihydrofuran | Intermediate |
Mechanism-Oriented Catalysis Studies
Understanding the reaction mechanisms is crucial for designing selective catalysts for the conversion of erythritol anhydride. The primary reaction types are C-O hydrogenolysis and deoxydehydration (DODH). acs.org
C-O Hydrogenolysis: This reaction involves the cleavage of a C-O single bond with the addition of hydrogen (R-OR' + H₂ → RH + R'OH). acs.org Catalysts like Ir-ReOₓ/SiO₂ are highly active for hydrogenolysis. acs.org For instance, in the conversion of erythritol, this catalyst is expected to selectively cleave the C-O bonds to produce 1,4-butanediol. acs.org However, controlling the selectivity can be challenging, as over-reaction can lead to butanols. acs.org The reaction often proceeds step-by-step, with sequential removal of hydroxyl groups. acs.org
Deoxydehydration (DODH): This is a powerful method for removing vicinal hydroxyl groups from polyols to form an alkene in a single step (R-CH(OH)-CH(OH)-R' → R-CH=CH-R' + 2H₂O). researchgate.net The DODH of erythritol yields 1,3-butadiene. researchgate.net This reaction is considered a variant of hydrogenolysis, where an alkene is produced and subsequently hydrogenated if the catalyst possesses hydrogenation activity. acs.org For example, the ReOₓ-Pd/CeO₂ system converts erythritol to 1,2-butanediol through a pathway that involves DODH followed by hydrogenation. acs.org
Dehydration and Oxidation Pathways: Thermal degradation studies of erythritol show that intramolecular dehydration can lead to the formation of cyclic ethers like 1,4-erythritane (1,4-anhydroerythritol) via an SN² substitution process. mdpi.com Intermolecular dehydration can also occur, potentially forming carbonyl compounds through a carbocation intermediate (SN¹ mechanism). mdpi.com In the presence of oxygen, oxidation pathways can lead to the formation of carbonyl groups or fragmentation products through C-C bond scission. mdpi.com
Fragmentation and Decarbonylation: Under certain catalytic conditions, especially with catalysts like Ru/C, C-C bond scission can occur. wur.nlrsc.org For C5 sugars, this can involve a formal decarbonylation step to produce C4-polyols like erythritol. wur.nlrsc.org While not a direct reaction of this compound, this highlights that C-C cleavage is a competing reaction pathway in polyol conversion. wur.nlconicet.gov.ar
Structural Elucidation and Advanced Spectroscopic Characterization of Erythritol Anhydride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is an indispensable tool for determining the structure and stereochemistry of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide comprehensive structural information for 1,4-anhydroerythritol.
1D NMR (¹H, ¹³C) Applications
One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule. 1,4-Anhydroerythritol, with its tetrahydrofuran (B95107) ring and two hydroxyl groups, exhibits characteristic spectral patterns.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for the different types of protons present. The molecule features two methylene (B1212753) (-CH₂-) groups within the furanoid ring and two methine (-CH-) groups directly attached to hydroxyl substituents. The hydroxyl protons themselves will also give rise to a signal, the position of which can be variable and dependent on concentration and solvent. The chemical shifts and splitting patterns of these signals provide information about the connectivity and relative positions of protons. For instance, adjacent protons will exhibit coupling, leading to the splitting of signals into multiplets. The presence of two hydroxyl groups suggests signals in the typical range for alcohols, while the ring protons will appear in characteristic regions for cyclic ethers.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy reveals the number of unique carbon environments and their chemical shifts. For 1,4-anhydroerythritol, one would expect signals corresponding to the two methylene carbons and the two methine carbons. The chemical shifts are diagnostic; carbons bearing hydroxyl groups (C-OH) typically resonate at higher chemical shifts (around 70-80 ppm) compared to methylene carbons within the ring (around 60-70 ppm).
Table 5.1.1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 1,4-Anhydroerythritol
| Nucleus | Type of Proton/Carbon | Expected Chemical Shift Range (ppm) | Significance |
| ¹H | Ring CH₂ | 3.5 – 4.0 | Protons on the methylene carbons of the tetrahydrofuran ring. |
| ¹H | Ring CH-OH | 3.5 – 4.5 | Methine protons adjacent to hydroxyl groups; coupling patterns reveal neighboring protons. |
| ¹H | -OH | Variable (e.g., 2.0 – 5.0) | Position is solvent and concentration dependent; may appear as a singlet or show coupling to adjacent protons. |
| ¹³C | Ring CH₂ | 60 – 70 | Carbons in the methylene positions of the tetrahydrofuran ring. |
| ¹³C | Ring CH-OH | 70 – 80 | Carbons bearing hydroxyl groups; deshielded due to electronegativity of oxygen. |
Sources confirming the availability of NMR spectra for 1,4-anhydroerythritol include nih.govchemicalbook.comguidechem.commdpi.com.
2D NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques provide crucial information by correlating signals from different nuclei, thereby enabling the assignment of complex spectra and the determination of stereochemical relationships.
COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton scalar couplings, establishing which protons are vicinal (adjacent) to each other. For 1,4-anhydroerythritol, COSY would confirm the connectivity within the tetrahydrofuran ring, showing correlations between the CH₂ protons and the adjacent CH protons, and between the CH protons and their neighboring CH₂ groups. This helps in piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close to each other, typically within a distance of 5 Å. This technique is invaluable for determining the relative stereochemistry of the hydroxyl groups and the conformation of the furanoid ring. For example, if the two hydroxyl groups are in a cis configuration, specific NOE cross-peaks would be observed between the protons on the carbons bearing these hydroxyl groups and potentially between protons on opposite sides of the ring. The detailed analysis of NOESY cross-peak intensities can help distinguish between different stereoisomers and confirm the preferred conformation of the molecule mdpi.com.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which corresponds to the vibrational modes of chemical bonds.
For 1,4-anhydroerythritol, FTIR analysis is expected to reveal characteristic absorption bands associated with its functional groups:
O-H Stretching: A broad and strong absorption band in the region of 3200–3500 cm⁻¹ is indicative of the hydroxyl (-OH) groups, due to hydrogen bonding between molecules innovatechlabs.com.
C-H Stretching: Absorption bands in the range of 2850–2960 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the methylene and methine groups innovatechlabs.com.
C-O Stretching: The presence of ether linkages within the tetrahydrofuran ring and the alcohol C-O bonds will result in strong absorption bands in the fingerprint region, typically between 1000–1250 cm⁻¹ innovatechlabs.com. These bands are characteristic of cyclic ethers and secondary alcohols.
Table 5.2: Characteristic FTIR Absorption Frequencies for 1,4-Anhydroerythritol
| Functional Group | Absorption Band (cm⁻¹) | Type of Vibration |
| O-H | 3200 – 3500 | Stretching |
| C-H | 2850 – 2960 | Stretching |
| C-O (Ether) | 1000 – 1250 | Stretching |
| C-O (Alcohol) | 1000 – 1250 | Stretching |
Sources confirming the availability of FTIR spectra for 1,4-anhydroerythritol include nih.govunila.ac.idresearchgate.netresearchgate.net.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and providing structural information through fragmentation patterns. It is essential for confirming the molecular identity of 1,4-anhydroerythritol.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a widely used technique for analyzing volatile and semi-volatile compounds. While 1,4-anhydroerythritol is polar and may not be sufficiently volatile for direct GC analysis, it can be analyzed effectively after derivatization to increase its volatility and thermal stability.
Derivatization: Common derivatization methods, such as trimethylsilylation (TMS), convert the polar hydroxyl groups into less polar, more volatile silyl (B83357) ethers hmdb.camdpi.comnist.gov. This process typically involves reacting the compound with a silylating agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).
Analysis: In GC-MS, the derivatized 1,4-anhydroerythritol is separated chromatographically, and then ionized (commonly by Electron Ionization, EI). The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the derivatized molecule, along with characteristic fragment ions. These fragments arise from the cleavage of chemical bonds within the molecule, providing valuable clues about its structure. The fragmentation patterns are often reproducible and can be compared to spectral libraries for identification.
Table 5.3.1: Expected Key m/z Values for TMS-Derivatized Erythritol (B158007)
| Compound Type | Expected Molecular Ion (M⁺) (m/z) | Characteristic Fragment Ions (m/z) | Source Reference for Erythritol (4TMS) |
| Erythritol (4 TMS) | ~410 (for C₁₆H₄₂O₄Si₄) | Fragmentations related to TMS groups and the butane (B89635) backbone. | nist.gov |
| Note: Specific data for 1,4-anhydroerythritol derivatives may vary. |
GC-MS analysis of related polyols and metabolites, including derivatized erythritol, is documented in hmdb.camdpi.commassbank.euresearchgate.net.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Mixtures
HPLC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and less volatile compounds like 1,4-anhydroerythritol, often without the need for derivatization.
Separation and Detection: HPLC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The eluent from the HPLC column is then directed into a mass spectrometer.
Molecular Identity: In the mass spectrometer, molecules are ionized (e.g., via Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI). This typically results in the formation of protonated molecules ([M+H]⁺) or adducts with metal ions (e.g., [M+Na]⁺). For 1,4-anhydroerythritol (MW 104.10), a protonated molecule would be expected around m/z 105.05.
Structural Information (MS/MS): Tandem mass spectrometry (MS/MS) provides further structural elucidation by selecting a specific ion (precursor ion) and fragmenting it. The resulting fragment ions provide detailed information about the molecule's structure, confirming its identity and potentially revealing stereochemical aspects or functional group arrangements. HPLC-MS/MS is particularly valuable for analyzing complex biological or chemical samples where selective detection and quantification are required researchgate.netrsc.orgrsc.orgresearchgate.net.
Table 5.3.2: Expected Molecular Ion Information for 1,4-Anhydroerythritol
| Compound | Expected Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| 1,4-Anhydroerythritol | 104.10 | ~105.05 | ~127.03 |
Sources discussing HPLC-MS/MS for sugar analysis and related compounds include researchgate.netrsc.orgrsc.orgresearchgate.net.
Ion Mobility Spectrometry (IMS)
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions based on their drift velocity through a gas under the influence of an electric field. This separation is influenced by the ion's size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the ability to identify and structurally elucidate compounds, particularly in complex matrices ( bruker.com, chromatographyonline.com, ub.edu). IMS can offer rapid analysis, cost-effectiveness, and valuable insights into molecular structure and conformation ( nih.gov, chromatographyonline.com).
IMS has been applied to various classes of compounds, including sugar alcohols, for their characterization and quantification ( nih.gov). For instance, studies have investigated the IMS response of erythritol, noting optimal conditions related to desorption temperatures and limitations in quantification range ( nih.gov). The technique's ability to differentiate compounds based on their mobility characteristics makes it a powerful tool for structural analysis, including the characterization of molecules like anhydrides, where specific structural features can influence ion mobility ( uni-duesseldorf.de).
However, specific detailed research findings or data tables detailing the application of Ion Mobility Spectrometry to Erythritol anhydride (B1165640) (C₄H₆O₂) were not identified within the provided search results. The available literature primarily focuses on the IMS analysis of erythritol (C₄H₁₀O₄) or discusses IMS in broader contexts of chemical analysis and bioanalysis ( bruker.com, chromatographyonline.com, nih.gov, ub.edu).
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray Crystallography, particularly Single Crystal X-ray Diffraction (SCXRD), is a definitive method for determining the three-dimensional structure of crystalline compounds, including the assignment of absolute and relative stereochemistry ( veranova.com, mit.edu). This technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice. By analyzing the diffraction pattern, scientists can reconstruct the precise arrangement of atoms in space, providing unambiguous structural information, even for molecules composed of light atoms like oxygen ( veranova.com, mit.edu).
The determination of stereochemistry is critical for understanding a molecule's properties and biological activity. X-ray crystallography has been instrumental in confirming the structures and stereochemical configurations of numerous organic molecules, including carbohydrates and their derivatives ( researchgate.net, researchgate.net). For example, X-ray diffraction has been used to analyze crystalline forms of erythritol, providing insights into its crystal structures and crystallization processes under various conditions ( nih.gov, google.com, researchgate.net, nih.gov). These studies highlight the utility of X-ray crystallography in characterizing the solid-state properties of polyols.
Despite the established role of X-ray crystallography in stereochemical determination and the study of crystalline forms of related compounds like erythritol, specific detailed research findings or data tables pertaining to the absolute or relative stereochemistry determination of Erythritol anhydride (C₄H₆O₂) via X-ray crystallography were not found in the provided search results. While the molecular formula and CAS number for this compound are listed ( alfa-chemistry.com), comprehensive crystallographic data for this specific compound was not available in the searched literature.
Computational Chemistry and Theoretical Investigations of Erythritol Anhydride
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules like erythritol (B158007) anhydride (B1165640). While direct computational studies on erythritol anhydride are not extensively available in the public domain, we can infer its properties from studies on its precursor, erythritol, and related anhydro sugars.
DFT calculations on erythritol have been used to study its conformational preferences and intramolecular hydrogen bonding networks. nih.gov These calculations reveal the distribution of electron density and the nature of the chemical bonds within the molecule. For this compound, similar quantum mechanical studies would focus on:
Ring Strain and Stability: The formation of the anhydride ring introduces strain compared to the linear erythritol. Quantum mechanical calculations can quantify this strain energy, providing insights into the thermodynamic stability of the anhydride.
Bonding in the Ether Linkage: The C-O-C ether linkage is the defining feature of the anhydride. Theoretical studies can characterize the bond lengths, bond angles, and the electronic nature of these bonds. This includes analyzing the partial charges on the carbon and oxygen atoms and the covalent character of the bonds.
Electron Density Distribution: Analysis of the electron density distribution can reveal the reactive sites of the molecule. For instance, the oxygen atom of the ether linkage is expected to have a high electron density, making it a potential site for electrophilic attack.
A comparative analysis of the electronic properties of erythritol and its anhydride would highlight the changes in reactivity and intermolecular interactions upon cyclization.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior of molecules, including their conformational changes and interactions with solvents. nih.gov For this compound, MD simulations can provide a detailed picture of its behavior in different environments.
Conformational Landscapes: this compound, with its five-membered ring, can adopt various conformations. MD simulations can map out the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical and chemical properties. Studies on other anhydro sugars have demonstrated the utility of MD in understanding their conformational flexibility. nih.gov
Solvation Effects: The interaction of this compound with solvents, particularly water, is critical for its behavior in biological and chemical systems. MD simulations can model the solvation shell around the molecule, revealing:
Hydrogen Bonding: The ability of the hydroxyl groups on the anhydride to form hydrogen bonds with water molecules.
Influence on Conformation: How the solvent affects the conformational preferences of the anhydride ring.
The table below summarizes key parameters that can be obtained from MD simulations of this compound.
| Parameter | Description | Significance |
| Dihedral Angle Distributions | Probability distribution of key torsional angles in the molecule. | Reveals the preferred conformations and flexibility of the ring and side chains. |
| Radial Distribution Functions | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Provides insights into the structure of the solvation shell and specific solute-solvent interactions. |
| Hydrogen Bond Lifetimes | The average duration of hydrogen bonds between the solute and solvent. | Indicates the strength and dynamics of solute-solvent hydrogen bonding. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Tracks the stability and conformational changes of the molecule over time. |
Mechanistic Studies of Reaction Pathways and Transition States
Computational methods are invaluable for investigating the mechanisms of chemical reactions, including the formation of this compound from erythritol. By mapping the reaction pathway, it is possible to identify transition states and calculate activation energies, which are key to understanding reaction rates and selectivity.
The formation of this compound is an intramolecular dehydration or cyclization reaction. Theoretical studies can explore different possible mechanisms for this reaction, which could be acid-catalyzed or occur under thermal conditions. A computational study of the reaction between furfuryl alcohol and itaconic anhydride highlights how different reaction pathways can be evaluated to determine the most likely mechanism. researchgate.net
For the cyclization of erythritol, computational studies would typically involve:
Reactant and Product Optimization: The geometries of erythritol and this compound are optimized to find their lowest energy structures.
Transition State Searching: Algorithms are used to locate the transition state structure connecting the reactant and product. The transition state is a saddle point on the potential energy surface.
Frequency Calculations: These calculations confirm that the optimized structures are true minima (reactants and products) or first-order saddle points (transition states) and provide the zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed mechanism.
The reactivity of anhydro sugars is largely determined by the size of the oxygen-containing ring. researchgate.net Computational studies can quantify the ring strain and its effect on the activation energy for ring-opening reactions, providing a theoretical basis for their observed reactivity.
Theoretical Approaches to Catalyst Design and Process Optimization
The synthesis of cyclic ethers like this compound from diols can be facilitated by catalysts. nih.govresearchgate.netnih.gov Theoretical and computational chemistry play a crucial role in the rational design of new catalysts and the optimization of existing catalytic processes.
For the production of this compound, the key reaction is the selective dehydration of erythritol. Theoretical approaches to catalyst design for this process would focus on:
Understanding Catalytic Mechanisms: Using quantum mechanics to model the interaction of erythritol with the active site of a catalyst. This can help elucidate the reaction mechanism at a molecular level and identify the rate-determining step.
Screening Potential Catalysts: High-throughput computational screening can be used to evaluate a large number of potential catalyst materials. By calculating key descriptors, such as the binding energy of erythritol to the catalyst surface or the activation energy for the dehydration reaction, promising candidates can be identified for experimental validation.
Optimizing Catalyst Performance: Computational studies can guide the modification of existing catalysts to improve their activity, selectivity, and stability. For example, the effect of adding different promoters or changing the support material can be investigated theoretically.
Heteropoly acids have been shown to be effective catalysts for the cyclodehydration of various 1,n-diols. nih.govresearchgate.netnih.gov Theoretical studies could be employed to understand why certain heteropoly acids are more effective than others and to design new, more efficient catalysts based on this understanding.
The table below outlines theoretical approaches and their applications in catalyst design for this compound synthesis.
| Theoretical Approach | Application |
| Density Functional Theory (DFT) | Investigate the electronic structure of catalyst active sites and their interaction with erythritol. Calculate reaction energies and activation barriers. |
| Molecular Dynamics (MD) | Simulate the diffusion of reactants and products within porous catalyst structures. Study the effect of solvent on the catalytic reaction. |
| Kinetic Modeling | Use calculated energetic data to predict reaction rates and catalyst turnover frequencies under different process conditions. |
Computational Approaches to Isomerism and Stereoisomer Discrimination
Computational methods can be a powerful tool for studying the different possible isomers of this compound and for predicting their properties, which can aid in their experimental identification and separation.
Conformational Analysis of Stereoisomers: Each stereoisomer of this compound will have a unique set of stable conformations. Computational methods can be used to explore the conformational space of each isomer and identify the lowest energy conformers.
Prediction of Spectroscopic Properties: Theoretical calculations can predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and chiroptical properties (e.g., optical rotation and circular dichroism). These predicted spectra can be compared with experimental data to help identify the specific stereoisomer that has been synthesized. A joint experimental and computational study on mannitol (B672) and erythritol demonstrated the power of this approach in analyzing their spectral properties. nih.gov
Thermodynamic Stability: Quantum chemical calculations can be used to determine the relative thermodynamic stabilities of the different stereoisomers. This information can be valuable for understanding the product distribution in a chemical synthesis.
By combining these computational approaches, a detailed understanding of the stereoisomers of this compound can be achieved, which is essential for applications where stereochemistry is important.
Advanced Research Applications of Erythritol Anhydride and Its Derivatives
Degradation Pathways and Stability Studies of Anhydro-Forms
The stability of erythritol (B158007) anhydride (B1165640) and its related anhydro-forms is a critical area of research, especially when considering their use in applications involving elevated temperatures or oxidative environments. Studies primarily investigate thermal and oxidative degradation mechanisms to elucidate decomposition pathways, identify byproducts, and determine conditions that enhance stability.
Investigation of Oxidative Degradation Mechanisms
Oxidative degradation of erythritol and its anhydro-forms can occur in the presence of oxygen, particularly at elevated temperatures. The proposed mechanisms often involve hydrogen abstraction from the carbon chain or hydroxyl groups, initiating radical chain reactions.
Pathway A: This pathway involves the abstraction of a hydrogen atom from the carbon chain of erythritol. The resulting alkyl radicals can react with molecular oxygen to form peroxy radicals. These intermediates can further decompose or react, potentially leading to the formation of carbonyl groups and other oxygenated functional groups along the carbon backbone.
Pathway B: In this mechanism, hydrogen atoms are abstracted from a hydroxyl group, forming alkoxy radicals. These alkoxy radicals are prone to decomposition via carbon-carbon bond scission, resulting in fragmentation products of lower molecular weight.
The presence of antioxidants, such as phenolic antioxidants, can significantly mitigate oxidative degradation by acting as radical scavengers. Pure erythritol samples exposed to air exhibit a greater susceptibility to oxidation compared to samples containing antioxidants or those kept under an inert atmosphere. This oxidation process, often occurring concurrently with dehydration at higher temperatures, can lead to browning, which is attributed to the formation of conjugated carbonyl systems rather than caramelization.
Table 7.3.1: Proposed Oxidative Degradation Pathways for Erythritol
| Pathway | Initial Step | Intermediate Formation | Potential Products |
| A | Hydrogen abstraction from the carbon chain | Alkyl radicals | Carbonyl groups, oxygenated functional groups |
| B | Hydrogen abstraction from a hydroxyl group | Alkoxy radicals | Fragmentation products (lower molecular weight) |
Studies on Thermal Degradation Pathways
Thermal degradation of erythritol and its anhydro-forms is primarily characterized by dehydration and subsequent decomposition reactions. When heated, erythritol can undergo intramolecular dehydration to form 1,4-anhydroerythritol, which is considered the initial reaction product of dehydration. Further heating can lead to more complex degradation pathways.
Dehydration and Formation of Cyclic Ethers: The initial step in thermal degradation often involves the loss of water to form cyclic ethers, with 1,4-anhydroerythritol being a key intermediate. Studies suggest that temperature and heating time are critical factors influencing this dehydration process.
Formation of Carbonyl Compounds: Further thermal treatment can lead to the formation of carbonyl compounds, including α,β-unsaturated carbonyls (enones). These compounds can arise from the dehydration and subsequent oxidation or rearrangement of the anhydro-forms.
Fragmentation and Mass Loss: At higher temperatures, fragmentation of the carbon chain can occur, leading to a significant increase in mass loss. This fragmentation is often exacerbated by the presence of oxygen.
Kinetic Studies: The degradation of latent heat in erythritol, when used as a phase change material, has been suggested to follow first-order reaction kinetics. This implies that the rate of degradation is proportional to the concentration of the degrading substance.
Influence of Atmosphere and Additives: Thermal stability is notably enhanced when erythritol and its derivatives are heated under an inert atmosphere, such as argon, compared to heating in air. The addition of antioxidants also significantly reduces the degradation rate and mass loss. Pure erythritol under air shows higher degradation rates and mass loss compared to samples with antioxidants or under an inert atmosphere.
Erythritol itself begins to decompose around 160 °C, with more pronounced mass loss observed between 170 °C and 290 °C. The degradation rate generally increases with temperature.
Table 7.3.2: Thermal Degradation Characteristics of Erythritol and its Anhydro-Forms
| Condition / Product | Temperature Range (°C) | Observed Degradation Products / Phenomena | Notes |
| Erythritol Dehydration | Varies | 1,4-Anhydroerythritol | Initial dehydration product; influenced by temperature and heating time. |
| Erythritol Thermal Decomposition (General) | 160+ | Decomposition begins | |
| Erythritol Mass Loss (Pure, Air) | 170-290 | Significant mass loss | Higher mass loss rates compared to samples with antioxidants or under inert atmosphere. |
| Erythritol Thermal Decomposition (DTG Peak) | ~280 | Single decomposition peak | Indicates a primary decomposition event. |
| Erythritol Degradation (Latent Heat) | Varies | Latent heat degradation | Suggested to follow first-order reaction kinetics. |
| Erythritol with Antioxidant (Air) | Varies | Lower degradation rates, reduced mass loss | Antioxidants mitigate thermal oxidative degradation. |
| Erythritol under Argon | Varies | Good thermal stability, low mass loss (likely dehydration) | Inert atmosphere significantly improves stability by preventing oxidation. |
| Formation of Carbonyls/Enones | Elevated Temperatures | Carbonyl compounds, α,β-unsaturated carbonyls (enones) | Result from further dehydration and/or oxidation of anhydro-forms. |
| Erythritol Anhydride Decomposition (approximate) | 160 | Decomposes | As per some material data sheets, suggesting a decomposition threshold. |
Historical Context and Evolution of Research on Erythritol Anhydride
Early Syntheses and Characterizations
The initial exploration of erythritol (B158007) anhydride (B1165640) chemistry was closely linked to the study of erythritol itself and the broader field of carbohydrate chemistry. Early research focused on understanding the dehydration pathways of polyols, leading to the identification and synthesis of various anhydro-erythritol isomers.
One of the significant early developments was the synthesis of 1,4-anhydroerythritol . A key contribution was the development of a practical and scalable preparation method, detailed by Childers et al. in 2006, which utilized p-toluenesulfonic acid (TsOH) as a catalyst. This method, conducted at temperatures between 125-135 °C for approximately 2.5 hours, achieved yields exceeding 70-75%, making the compound more accessible for further research and applications thermofisher.com. Prior to this, the bulk availability of 1,4-anhydroerythritol was limited, hindering its widespread use thermofisher.com.
The synthesis of other anhydro-erythritol isomers, such as 2,3-anhydroerythritol , was also explored through methods like the epoxidation of alkenes and dienes, often employing protecting groups for specific hydroxyl functionalities rsc.org. Furthermore, early investigations touched upon the compound's role in coordination chemistry, with research by Jonassen, Reeves, and Segal in 1955 examining its reactions with copper(II)-ethylenediamine complexes vulcanchem.com.
The formation of 1,4-anhydroerythritol was also observed as a product of erythritol's thermal dehydration. Studies on the thermal processing of erythritol indicated that 1,4-anhydroerythritol is a primary product of dehydration at elevated temperatures researchgate.netmdpi.com. Characterization of these compounds relied on fundamental analytical techniques. Early characterization involved determining basic physical properties such as melting point, boiling point, density, and refractive index nih.gov. Spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), were instrumental in confirming the structures and purity of synthesized anhydro-erythritols, building upon established techniques for erythritol itself thermofisher.comvulcanchem.comnih.govnih.gov.
| Synthesis Method for 1,4-Anhydroerythritol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Kilogram-scale preparation | TsOH | 125-135 | 2.5 | >70-75 | thermofisher.com |
Milestones in the Development of Anhydro-Erythritol Chemistry
The development of more efficient synthesis routes marked a significant milestone, improving the accessibility and enabling broader exploration of anhydro-erythritol's chemical potential. This led to its recognition as a valuable C4 platform chemical and a versatile building block for various industrial applications.
A key milestone was the establishment of 1,4-anhydroerythritol as a precursor for synthesizing valuable C4 chemicals. Research has focused on its hydrodeoxygenation and deoxydehydration (DODH) reactions, transforming it into compounds like 1,3-butanediol (B41344), tetrahydrofuran (B95107), and 2,5-dihydrofuran (B41785) rsc.orgrsc.orgrsc.orgchemicalbook.com. These transformations highlight its utility in producing industrially relevant chemicals from biomass-derived resources. For instance, the selective hydrogenolysis of 1,4-anhydroerythritol over specific catalysts has been developed to yield 1,3-butanediol with significant efficiency rsc.orgrsc.orgresearchgate.net.
Beyond its role in chemical synthesis, 1,4-anhydroerythritol found applications in various commercial sectors. Its use in the preparation of natural products, antiviral targets, polymers, sugar silicates, metal complexes, and oligonucleotides has been documented thermofisher.com. It has also been explored in commercial applications such as solvent preparation, fuel additive synthesis, and in the formulation of health and beauty products, underscoring its versatility thermofisher.com. The synthesis of derivatives of 2,3-anhydroerythritol further expanded the scope of research into different anhydro-erythritol structures and their potential applications rsc.org.
Evolution of Analytical and Computational Methodologies Applied to Anhydro-Sugars
The study of anhydro-sugars, including anhydro-erythritols, has benefited from significant advancements in analytical and computational techniques, enabling more precise characterization and a deeper understanding of their chemical behavior.
Chromatographic techniques have played a crucial role. While early analyses relied on basic GC and NMR, more sophisticated methods have emerged. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) has become a standard for analyzing saccharides and anhydro-sugars, offering high resolution and sensitivity thermofisher.comacs.org. Furthermore, the development of fast two-dimensional Gas Chromatography-Mass Spectrometry (GC-MS) , often coupled with thermal extraction (TE), has significantly improved the speed, sensitivity, and accuracy of anhydro-sugar analysis in complex matrices like atmospheric aerosols researchgate.netcopernicus.org. These advanced chromatographic methods allow for the separation and quantification of various anhydro-sugar isomers and related compounds.
Spectroscopic methods have also evolved. Beyond traditional NMR and MS, researchers have employed low-temperature NMR spectroscopy to detect and characterize highly reactive or unstable anhydro-sugar intermediates, providing crucial insights into reaction mechanisms tohoku.ac.jpchimia.ch. Mass spectrometry, particularly when coupled with chromatography (GC-MS, LC-MS), remains a cornerstone for identifying and quantifying anhydro-erythritol and its derivatives nih.govcoresta.org.
Computational chemistry has become increasingly integral to understanding the reaction pathways and mechanisms involving anhydro-sugars. First-principles calculations and microkinetic modeling have been utilized to elucidate the complex processes of dehydroxylation and deoxydehydration, providing detailed insights into reaction kinetics and identifying rate-controlling steps rsc.orgresearchgate.net. These computational approaches aid in catalyst design and optimization for the conversion of anhydro-erythritols into valuable chemicals acs.org.
| Analytical Technique | Key Application/Advancement | Significance for Anhydro-Erythritols | Reference(s) |
| GC-MS | Initial characterization, purity assessment | Fundamental for structure confirmation | thermofisher.comvulcanchem.comnih.govnih.govcoresta.org |
| Powder XRD | Crystal structure analysis | Characterization of solid forms | nih.govcelignis.com |
| Thermal Analysis | Phase transition studies | Understanding thermal behavior | nih.govcelignis.com |
| HPAE-PAD | Saccharide separation | Quantifying anhydro-sugars | thermofisher.comacs.org |
| 2D GC-MS (TE) | Fast, sensitive analysis | Improved detection and throughput | researchgate.netcopernicus.org |
| Low-Temperature NMR | Detection of unstable species | Characterizing reactive intermediates | tohoku.ac.jpchimia.ch |
| Computational Modeling | Reaction mechanism studies | Catalyst design, understanding transformations | rsc.orgresearchgate.netacs.org |
Compound List:
Erythritol
1,4-Anhydroerythritol
2,3-Anhydroerythritol
Levoglucosan
Mannosan
Galactosan
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
Current methods for synthesizing cyclic erythritol (B158007) derivatives, such as acid-catalyzed dehydration, can sometimes lead to mixtures of products or require harsh conditions mdpi.comnih.gov. Future research should prioritize the development of novel, greener, and more efficient synthetic routes. This includes exploring advanced catalytic systems, such as heterogeneous catalysts with improved selectivity and recyclability, to minimize waste and energy consumption acs.orgnih.gov. Investigating microwave-assisted synthesis, flow chemistry, and sonochemical methods could also offer enhanced reaction control and efficiency. Furthermore, the development of biocatalytic or chemoenzymatic approaches for the desymmetrization and cyclization of erythritol holds significant promise for highly selective and environmentally benign synthesis of specific erythritol derivatives mdpi.comniscpr.res.inresearchgate.net.
Exploration of Bio-Based Transformations and Green Chemistry Approaches
The increasing demand for sustainable chemical processes necessitates a focus on bio-based transformations and green chemistry principles for erythritol derivatives. Erythritol itself is produced industrially through fermentation, making it a readily available bio-based feedstock acs.orgnih.gov. Future research should explore the direct biotransformation of erythritol into valuable derivatives, utilizing engineered microorganisms or enzymes to achieve specific functionalizations or cyclizations mdpi.comresearchgate.net. Applying green chemistry principles, such as the use of renewable solvents, atom-economical reactions, and waste minimization strategies, will be crucial. For instance, developing catalytic systems that operate under mild conditions and utilize bio-derived reagents aligns with these objectives.
Advancements in Catalysis for Highly Selective Conversions
Achieving high selectivity in the conversion of erythritol and its derivatives is a key challenge and a significant area for future research. Current catalytic methods for reactions like dehydration or hydrogenolysis can sometimes yield a mixture of products acs.org. Advancements in catalysis are needed to develop highly selective catalysts, including tailored heterogeneous catalysts, organocatalysts, and enzymatic catalysts, that can precisely control the reaction pathways. Research into metal-organic frameworks (MOFs) or supported single-atom catalysts could offer novel avenues for precise control over active sites, leading to enhanced selectivity for specific cyclic ethers or other functionalized erythritol derivatives acs.org. Understanding the role of catalyst support, promoters, and reaction parameters will be critical for optimizing selectivity in these transformations.
Integration of Multiscale Computational and Experimental Studies for Deeper Mechanistic Understanding
A deeper understanding of the reaction mechanisms governing the transformations of erythritol derivatives is essential for rational catalyst design and process optimization. Future research should focus on integrating multiscale computational studies (e.g., DFT calculations, molecular dynamics simulations) with detailed experimental investigations. Such integrated approaches can elucidate reaction pathways, identify transition states, and predict catalyst performance acs.orgresearchgate.netacs.org. For example, computational modeling can help in understanding the factors influencing the selectivity of dehydration reactions or the mechanism of catalytic C-O bond cleavage in erythritol derivatives. Experimental techniques like in situ spectroscopy, kinetic studies, and isotopic labeling can validate these computational findings, leading to a comprehensive mechanistic understanding.
Discovery of New Applications in Advanced Materials and Chemical Synthesis
Erythritol derivatives, particularly cyclic ethers and esters, possess unique structural features that make them attractive building blocks for advanced materials and fine chemical synthesis. Future research should focus on discovering novel applications for these compounds. This includes their potential use as monomers for biodegradable polymers, crosslinking agents in material science, or as chiral synthons in the synthesis of complex molecules, including pharmaceuticals and agrochemicals mdpi.comniscpr.res.inontosight.aiacs.orgpk.edu.plresearchgate.net. For example, the exploration of erythritol-derived cyclic carbonates for the synthesis of non-isocyanate polyurethanes (NIPUs) represents a promising area pk.edu.plresearchgate.net. Furthermore, investigating their utility in areas like flame retardants or as components in functional materials could unlock new technological opportunities.
Compound Name List:
Erythritol
1,4-Anhydroerythritol
Erythritol, 1,4-dimethanesulfonate, (meso)-
Erythritol, 1,4-dibromo-1,4-dideoxy-, D,L-
Erythritol tetranitrate (ETN)
Erythritol bis-cyclic carbonate (EBC)
Penicierythritols A and B
Phosphorylated anhydro erythritol (PAHE)
Erythritol anhydride (B1165640) (meso-1,2:3,4-diepoxybutane)
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for erythritol anhydride, and how can their efficiency be experimentally validated?
- Methodology : this compound is typically synthesized via acid-catalyzed dehydration of erythritol. To validate efficiency, researchers should monitor reaction progress using gas chromatography (GC) with flame ionization detection (FID) to quantify unreacted erythritol and byproducts . Kinetic studies (e.g., varying catalyst concentration, temperature) coupled with Arrhenius equation analysis can determine activation energy and optimal conditions. Purity validation requires FTIR (C-O-C stretch at 1250 cm⁻¹ for anhydride linkage) and ¹H NMR (disappearance of erythritol’s hydroxyl proton signals at δ 1.5–2.5 ppm) .
Q. How can this compound derivatives be characterized for structural confirmation?
- Methodology : Derivatization with acetic anhydride followed by GC-MS is standard for identifying this compound acetates. For example, a 70% cyanopropyl polysilphenylene-siloxane column (TR FAME) with a temperature gradient (150°C to 260°C at 3°C/min) resolves acetate derivatives . X-ray crystallography is recommended for unambiguous structural confirmation, particularly for novel derivatives. Cross-validate with elemental analysis (C, H, O content) to confirm stoichiometry .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodology : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) provides sensitivity in polar matrices. Use a C18 column and isocratic elution (acetonitrile:water 80:20 v/v) for baseline separation. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity . Sample pretreatment via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates .
Advanced Research Questions
Q. What factors contribute to contradictory catalytic performance data in this compound hydrogenolysis studies?
- Methodology : Discrepancies in reported yields (e.g., 25% vs. theoretical maxima) often arise from catalyst deactivation (e.g., ReOx sintering in Ir–ReOx/SiO₂ systems). Use temperature-programmed reduction (TPR) to assess metal-support interactions and X-ray photoelectron spectroscopy (XPS) to track oxidation states. Kinetic isotope effect (KIE) studies (D₂ vs. H₂) can distinguish rate-determining steps . Advanced statistical tools (e.g., multivariate ANOVA ) should account for batch-to-batch variability in catalyst synthesis .
Q. How can this compound’s stability under hydrolytic or thermal stress be systematically evaluated for drug delivery applications?
- Methodology : Conduct accelerated stability studies by incubating this compound copolymers (e.g., chitosan-maleic anhydride) at 40°C/75% RH for 6 months. Monitor degradation via gel permeation chromatography (GPC) for molecular weight shifts and dynamic light scattering (DLS) for particle size changes. For hydrolytic stability, use pH-stat titration to quantify released erythritol under simulated physiological conditions (pH 7.4, 37°C) .
Q. What computational models predict this compound’s reactivity in esterification or polymerization reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for anhydride ring-opening reactions. Parameters like Fukui indices identify nucleophilic/electrophilic sites. Validate predictions with experimental kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹³C tracing). Software suites like Gaussian 16 or ORCA are recommended .
Methodological Considerations for Reproducibility
Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?
- Guidelines :
- Precision in moisture control : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and Schlenk-line techniques to avoid hydrolysis .
- Standardized characterization : Adopt ICH Q2(R1) guidelines for validating HPLC/GC methods (linearity, LOD, LOQ).
- Open-data practices : Share raw NMR/GC chromatograms and crystallographic data (CIF files) in supplementary materials .
Q. What statistical approaches resolve contradictions in catalytic activity data across studies?
- Approach : Apply Bland-Altman analysis to assess inter-laboratory variability. Use Bayesian hierarchical modeling to integrate prior data (e.g., catalyst loading effects) and update posterior probabilities. Sensitivity analysis via Monte Carlo simulations identifies critical variables (e.g., H₂ pressure in hydrogenolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
